4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole
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Overview
Description
4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring, substituted with bromine and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.
Trifluorophenyl Substitution: The trifluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the trifluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in materials science .
Scientific Research Applications
4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole depends on its specific application. In organic electronics, its role is primarily as a component of the active layer in devices, where it contributes to charge transport and light emission properties. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Similar in structure but with different substituents, leading to variations in electronic properties.
4,7-Dibromo-2-(2-butylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole: Another derivative with different alkyl substituents, affecting solubility and processability.
Uniqueness
4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of trifluorophenyl groups, which impart distinct electronic and steric properties. These properties can enhance the performance of materials in electronic applications and provide unique interactions in biological systems .
Properties
Molecular Formula |
C12H4Br2F3N3 |
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Molecular Weight |
406.98 g/mol |
IUPAC Name |
4,7-dibromo-2-(3,4,5-trifluorophenyl)benzotriazole |
InChI |
InChI=1S/C12H4Br2F3N3/c13-6-1-2-7(14)12-11(6)18-20(19-12)5-3-8(15)10(17)9(16)4-5/h1-4H |
InChI Key |
JXQXYRPVFCLXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN(N=C2C(=C1)Br)C3=CC(=C(C(=C3)F)F)F)Br |
Origin of Product |
United States |
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